[(3S,4S)-3,4-dihydroxy-4-methylpiperidin-1-yl]-(2-methylsulfanylpyridin-3-yl)methanone
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Overview
Description
[(3S,4S)-3,4-dihydroxy-4-methylpiperidin-1-yl]-(2-methylsulfanylpyridin-3-yl)methanone is a complex organic compound characterized by its unique structure, which includes a piperidine ring and a pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [(3S,4S)-3,4-dihydroxy-4-methylpiperidin-1-yl]-(2-methylsulfanylpyridin-3-yl)methanone typically involves multiple steps, starting with the preparation of the piperidine and pyridine precursors
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This typically includes the use of advanced techniques such as continuous flow chemistry and automated synthesis to streamline the production process.
Chemical Reactions Analysis
Types of Reactions
[(3S,4S)-3,4-dihydroxy-4-methylpiperidin-1-yl]-(2-methylsulfanylpyridin-3-yl)methanone undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen-containing groups or to convert double bonds to single bonds.
Substitution: The compound can undergo substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, pressures, and pH levels to ensure the desired outcome.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction may yield alcohols or alkanes.
Scientific Research Applications
[(3S,4S)-3,4-dihydroxy-4-methylpiperidin-1-yl]-(2-methylsulfanylpyridin-3-yl)methanone has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential effects on biological systems, including enzyme inhibition and receptor binding.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anti-cancer properties.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of [(3S,4S)-3,4-dihydroxy-4-methylpiperidin-1-yl]-(2-methylsulfanylpyridin-3-yl)methanone involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
[(3S,4S)-3,4-dihydroxy-4-methylpiperidin-1-yl]-(2-methylsulfanylpyridin-3-yl)methanone can be compared with other similar compounds, such as:
Piperidine derivatives: These compounds share the piperidine ring structure and may have similar biological activities.
Pyridine derivatives: These compounds share the pyridine ring structure and may have similar chemical reactivity.
Methylsulfanyl compounds: These compounds contain the methylsulfanyl group and may have similar chemical properties.
Properties
IUPAC Name |
[(3S,4S)-3,4-dihydroxy-4-methylpiperidin-1-yl]-(2-methylsulfanylpyridin-3-yl)methanone |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N2O3S/c1-13(18)5-7-15(8-10(13)16)12(17)9-4-3-6-14-11(9)19-2/h3-4,6,10,16,18H,5,7-8H2,1-2H3/t10-,13-/m0/s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BAGGSFNXZGLSGG-GWCFXTLKSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCN(CC1O)C(=O)C2=C(N=CC=C2)SC)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@]1(CCN(C[C@@H]1O)C(=O)C2=C(N=CC=C2)SC)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.36 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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